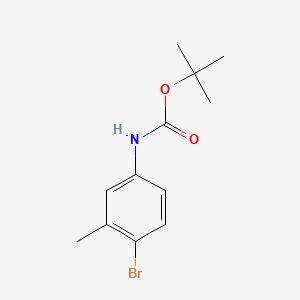

N-BOC-4-bromo-3-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPPMBXUPCAXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733097 | |

| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654056-82-3 | |

| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc 4 Bromo 3 Methylaniline

Regioselective Bromination of 3-Methylaniline

The directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring govern the position of electrophilic substitution. The amino group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. Both groups direct an incoming electrophile to the positions ortho and para relative to themselves. In 3-methylaniline, the 4-position is para to the strongly directing amino group and ortho to the methyl group, making it the most electronically favored and sterically accessible site for bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings, including anilines. wikipedia.orgchemsrc.com It is considered a milder source of electrophilic bromine compared to elemental bromine (Br₂), often leading to higher selectivity and fewer side products. The reaction is typically performed in an inert solvent. Studies have shown that using NBS catalyzed by silica (B1680970) gel in carbon tetrachloride is an effective and selective method for the monobromination of aromatic amines, predominantly at the para-position. rsc.org

The regioselectivity can be further influenced by catalysts. For example, iron(III)-catalyzed bromination of N-methylaniline with NBS favors ortho-bromination, but demonstrates how reaction conditions can be tuned to target specific isomers. vulcanchem.com For 3-methylaniline, the inherent directing effects of the substituents strongly favor the 4-position, and NBS is an effective reagent for achieving this transformation. wikipedia.org

Table 2: Examples of NBS Bromination of Aniline (B41778) Derivatives

| Substrate | Brominating Agent | Catalyst/Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Toluidines | NBS | Not specified | NBS provides electrophilic aromatic substitution on electron-rich rings. | wikipedia.org |

| o-Toluidine | NBS | Benzene (B151609) | Reaction completed after 6 hours. | fluorochem.co.uk |

| Aromatic Amines | NBS | Silica gel / CCl₄ | Mild, effective, and selective for para-monobromination. | rsc.org |

| N-Methylaniline | NBS | Fe(OTs)₃ / Benzene | Catalyst promotes ortho-selectivity, demonstrating tunable regiochemistry. | vulcanchem.com |

While NBS is common, other brominating systems can be employed. One traditional method involves the use of elemental bromine in a solvent like acetic acid. mdpi.com However, this can sometimes lead to polybromination due to the high reactivity of the aniline ring. rsc.org

More advanced methods have been developed to improve selectivity and safety. An oxidative bromination has been reported using potassium bromide (KBr) as the bromine source with hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by a bipyridyl iron(III) complex in acetonitrile (B52724). This system yielded 4-bromo-3-methylaniline (B1294692) in 66% yield after 2 hours at 50 °C. Other catalytic systems, such as lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), have also been shown to effectively catalyze the regioselective monobromination of anilines with bromine at room temperature.

Synthesis from Related Aromatic Compounds

An alternative strategy to direct bromination is to start with an aromatic compound where the desired substitution pattern is already established, and then convert a functional group into the required amine.

A prominent pathway involves the reduction of a nitro group. The synthesis of 4-bromo-3-methylaniline can be efficiently achieved by starting with 2-bromo-5-nitrotoluene (B182602). In this molecule, the bromo and methyl groups are in the correct positions relative to each other. The synthetic task is then simplified to the reduction of the nitro group to an amino group, a common and high-yielding transformation. This approach avoids the regioselectivity issues associated with the direct bromination of 3-methylaniline.

The reduction is typically carried out using reducing agents such as tin(II) chloride, iron powder in acidic media, or indium in the presence of hydrochloric acid. For example, reacting 2-bromo-5-nitrotoluene with indium powder in aqueous HCl and tetrahydrofuran (B95107) provides the desired 4-bromo-3-methylaniline.

The reduction of 2-bromo-5-nitrotoluene offers high yield and excellent selectivity, as the reaction pathway is unambiguous. A documented procedure using indium (In) and aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF) at 20 °C for 1 hour reports a yield of 84%. Another common industrial method for nitro group reduction uses iron powder and a catalytic amount of acid, which is both cost-effective and efficient. A similar reduction of a substituted nitrotoluene using iron powder and HCl in hot ethanol (B145695) proceeded smoothly to give the corresponding aniline. Optimization of these processes generally involves adjusting the temperature, reaction time, and choice of reducing agent and solvent to maximize yield and purity while minimizing cost and waste.

Synthesis from Related Aromatic Compounds

BOC Protection of 4-Bromo-3-methylaniline

The most common and direct method for synthesizing N-BOC-4-bromo-3-methylaniline is the reaction of 4-bromo-3-methylaniline with a Boc-group donor in the presence of a base. This reaction forms a stable carbamate (B1207046), effectively masking the nucleophilicity of the aniline's amino group.

Standard protocols for the N-tert-butyloxycarbonylation of amines are well-established and adaptable to substituted anilines like 4-bromo-3-methylaniline. The fundamental mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc-donating reagent, facilitated by a base.

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O), is the most prevalent reagent for introducing the Boc protecting group. It is favored due to its high reactivity with amines, commercial availability, and the benign nature of its byproducts (tert-butanol and carbon dioxide). The reaction involves treating the amine substrate with Boc₂O, typically under basic conditions, to yield the N-Boc protected product.

The choice of solvent and base is critical for an efficient Boc protection reaction. The selection depends on the substrate's solubility and reactivity. A variety of solvent systems and bases have been successfully employed for the N-Boc protection of aromatic amines.

Commonly used bases include organic amines like triethylamine (B128534) (TEA) and 4-(dimethylaminopyridine) (DMAP), or inorganic bases such as sodium bicarbonate. DMAP is often used as a catalyst, particularly for less reactive or sterically hindered amines. Solvents range from polar aprotic options like tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (B109758) (DCM) to protic solvents like methanol (B129727) (MeOH) and even water.

| Solvent System | Base/Catalyst | Typical Substrates | Reference |

|---|---|---|---|

| Methanol (MeOH) | Triethylamine (TEA) | Substituted quinoline (B57606) amines | |

| Acetonitrile (MeCN) | 4-(Dimethylamino)pyridine (DMAP) | Secondary aromatic and aliphatic amines | |

| Water/Tetrahydrofuran (H₂O/THF) | None (for catalyst-free methods) or Sodium Bicarbonate | Aromatic and aliphatic amines | |

| Dichloromethane (DCM) | Triethylamine (TEA) | General amines | |

| Solvent-free | Iodine (catalyst) | Aryl and aliphatic amines |

Reaction conditions are typically mild to ensure high selectivity and yield. A general procedure involves dissolving the aniline in a suitable solvent, adding a base, and then introducing di-tert-butyl dicarbonate. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.

Optimization of the yield for the synthesis of this compound can be achieved by carefully selecting the reaction parameters. Factors influencing the reaction's efficiency include the basicity of the amine, steric hindrance, and solvent effects. For substituted bromoanilines, high yields (97-98%) have been reported under optimized conditions. Using a slight excess of Boc₂O (e.g., 1.2 to 1.5 equivalents) is common to ensure complete conversion of the starting aniline.

| Amine Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Chloroaniline | (Boc)₂O, Ionic Liquid Catalyst | 60 minutes | 97% | |

| 4-Bromoaniline (B143363) | (Boc)₂O, Ionic Liquid Catalyst | 60 minutes | 98% | |

| Generic Anilines | (Boc)₂O (1.2 eq.), La(NO₃)₃·6H₂O (5 mol %) | Not specified | Not specified | |

| Generic Amines | (Boc)₂O (1.5 eq.), NaHCO₃ | 0 °C to room temp., 4-6 h | Good to excellent |

A significant advantage of the Boc protection strategy is its high chemoselectivity. In a molecule with multiple functional groups, such as 4-bromo-3-methylaniline, the Boc₂O reagent selectively reacts with the more nucleophilic amino group over the aryl bromide. The Boc group is stable towards nucleophiles and bases, meaning the bromo substituent remains unaffected during the protection step and is available for subsequent cross-coupling reactions. Furthermore, N-tert-butyloxycarbonylation can be performed with excellent chemoselectivity in the presence of other sensitive groups like hydroxyls and esters. This selectivity is crucial for multi-step syntheses where the bromine atom is intended as a reactive handle for transformations like Suzuki or Buchwald-Hartwig couplings.

Transitioning the synthesis of this compound to a larger, industrial scale requires consideration of factors beyond simple yield, including cost, safety, environmental impact, and process robustness.

Key considerations include:

Reagent Cost and Availability: While Boc₂O is effective, its cost can be a factor on a multikilogram scale.

Solvent Choice: The selection of solvents should prioritize low toxicity, low environmental impact, ease of recovery, and safety. Green chemistry principles suggest exploring alternatives to chlorinated solvents like DCM. Catalyst-free procedures in water are highly attractive for large-scale, environmentally benign processes.

Process Safety: The reaction can be exothermic, especially during the initial addition of Boc₂O. Proper thermal management, including controlled addition rates and efficient cooling, is essential to prevent runaway reactions.

Work-up and Purification: The ideal process would involve a simple work-up procedure that avoids laborious techniques like column chromatography. Crystallization is often a preferred method for purification on a large scale as it is generally more cost-effective and scalable.

Catalyst Systems: For catalyzed reactions, using a recyclable catalyst can significantly improve the process economics and reduce waste.

Advanced Synthetic Transformations and Applications

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom on the aromatic ring of N-BOC-4-bromo-3-methylaniline is a key functional group that enables its participation in various palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility as a building block in the synthesis of more complex molecular architectures. atomfair.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and this compound is an excellent substrate for this reaction. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org The BOC protecting group on the aniline (B41778) nitrogen is crucial as it prevents catalyst poisoning and allows for selective reactions at the bromine-substituted position.

A significant application of the Suzuki-Miyaura reaction with this compound and its derivatives is the synthesis of biaryl compounds. libretexts.orgnih.gov These structures are prevalent in many biologically active molecules and functional materials. For instance, the coupling of a derivative of 4-bromo-3-methylaniline (B1294692) with 4-carboxyphenylboronic acid yields 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a key intermediate in the manufacture of certain pharmaceuticals. acs.org This transformation highlights the reaction's ability to construct complex biphenyl (B1667301) systems.

In a specific example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, derived from 4-bromo-2-methylaniline, with various arylboronic acids leads to the formation of both monosubstituted and bis-substituted biaryl products. nih.govmdpi.comnih.gov

The success of the Suzuki-Miyaura reaction heavily relies on the choice of the palladium catalyst and associated ligands. libretexts.org Commonly employed catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C). acs.orgmdpi.com Pd(PPh₃)₄ is a versatile catalyst used in a variety of Suzuki coupling reactions. acs.org For instance, the coupling of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) with 4-carboxyphenylboronic acid can be effectively carried out using Pd(PPh₃)₄. acs.org

Palladium on carbon (Pd/C) offers advantages as a heterogeneous catalyst, including ease of recovery and reuse, which is particularly beneficial for large-scale industrial processes. acs.orgresearchgate.net In the synthesis of a biphenyl carboxylic acid derivative, switching from Pd(PPh₃)₄ to Pd/C resulted in an improved yield and significantly lower levels of residual palladium in the final product. acs.org

Ligand design is also critical for optimizing the catalytic activity. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos and XPhos, are often used to enhance the efficiency of the catalyst, especially for challenging substrates. researchgate.net The choice of ligand can influence reaction rates, yields, and the ability to couple sterically hindered substrates.

The conditions for Suzuki-Miyaura reactions involving this compound derivatives are typically mild and can be adapted for various substrates. nih.gov Key parameters that are optimized include the base, solvent system, and temperature.

Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). acs.orgmdpi.comnumberanalytics.com The solvent system often consists of a mixture of an organic solvent like 1,2-dimethoxyethane (B42094) (DME), toluene (B28343), or ethanol (B145695), and water to facilitate the dissolution of the base and the boronic acid. acs.orgresearchgate.netnumberanalytics.com

For example, the coupling of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one with 4-carboxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a DME/water mixture gave the desired biphenyl carboxylic acid in 64% yield. acs.org A modified process using Pd/C in a methanol (B129727)/water mixture improved the yield. acs.org In another instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ at 90 °C yielded monosubstituted and bis-substituted products in moderate yields (31–46%). nih.govmdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Reaction Conditions and Yields

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | 4-carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 64% | acs.org |

| 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | 4-carboxyphenylboronic acid | Pd/C | K₂CO₃ | MeOH/H₂O | Not specified | Improved | acs.org |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not specified | 90 °C | 31-46% | nih.govmdpi.comnih.gov |

Challenges and Strategies for Preventing Byproduct Formation (e.g., Biaryl formation during borylation)

A notable challenge in palladium-catalyzed reactions of bromoarenes is the formation of undesired byproducts. nih.gov In the context of preparing boronic acid esters from aryl halides (a process known as borylation), a common side reaction is the formation of biaryl compounds. nih.gov This occurs when the newly formed arylboronate product undergoes a subsequent Suzuki coupling with the starting aryl halide. nih.gov

This issue was observed during the attempted borylation of a BOC-protected aminobromoquinoline. nih.gov The intended reaction was to form the boronic acid ester, but the major product obtained was the biaryl dimer. nih.gov This side reaction can be promoted by the base used in the borylation. While strong bases like K₃PO₄ and K₂CO₃ are known to facilitate this, even weaker bases such as potassium acetate (B1210297) (KOAc) can lead to significant biaryl formation with certain substrates. nih.gov

Strategies to mitigate this include careful selection of the base and reaction conditions. In some cases, using an alternative starting material, such as an aryl triflate instead of an aryl halide, can be a viable strategy to avoid dimerization during borylation. nih.gov

Other Palladium-Catalyzed C-X Cross-Coupling Reactions (X=C, N, O, S)

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound and its derivatives can participate in other palladium-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing diverse functional groups. atomfair.comacs.org

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. acs.orgbeilstein-journals.org This has been demonstrated in the coupling of N-substituted 4-bromo-7-azaindoles with various amides, amines, and amino acid esters. beilstein-journals.orgnih.gov The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and ligands like Xantphos, is crucial for the success of these transformations. beilstein-journals.org Similarly, C-O bonds can be formed by coupling with phenols, often requiring a specific combination of catalyst, ligand, and base to achieve good yields. beilstein-journals.orgnih.gov While less common, C-S bond formation via palladium catalysis is also a known transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the coupling of aryl halides, such as this compound, with a wide range of primary and secondary amines. While direct examples involving this compound are not prevalent in readily available literature, its structural analogues are widely used in such transformations. vulcanchem.comgoogle.com The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. acs.org The choice of ligand is crucial and often involves bulky, electron-rich phosphines which facilitate the catalytic cycle.

The general applicability of this reaction to aryl bromides makes this compound a suitable substrate for synthesizing more complex, substituted aniline derivatives. acs.org For instance, related bromo-anilines and their derivatives have been successfully coupled with various amines, highlighting the feasibility of this transformation. google.com The reaction conditions can be tailored, but often require an inert atmosphere and anhydrous solvents to ensure high yields.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Condition | Source(s) |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | acs.org |

| Ligand | Bulky, electron-rich phosphines (e.g., S-Phos, Xantphos) | acs.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS | acs.org |

| Solvent | Toluene, Dioxane, THF | google.comacs.org |

| Temperature | Room Temperature to Reflux | acs.org |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. uni-muenchen.de This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgmdpi.com this compound is a suitable substrate for this transformation, allowing for the introduction of alkynyl moieties at the 4-position of the aniline ring. vulcanchem.comvulcanchem.comvulcanchem.com

The reaction can be performed under mild, often room temperature, conditions. uni-muenchen.deacs.org More recent protocols have also been developed that are copper-free, which can be advantageous in syntheses where copper contamination is a concern. libretexts.orgacs.org These copper-free methods often rely on highly active, bulky phosphine ligands to facilitate the catalytic cycle. libretexts.orgacs.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo-substituent on the target molecule highly suitable for selective coupling. uni-muenchen.de

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition | Source(s) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | libretexts.orgacs.org |

| Co-catalyst | CuI (for traditional method) | uni-muenchen.demdpi.com |

| Base | Et₃N, i-Pr₂NH, TMP, Cs₂CO₃ | libretexts.orgacs.org |

| Solvent | THF, DMF, DMSO, Toluene | acs.org |

| Temperature | Room Temperature to 100 °C | mdpi.comacs.org |

Negishi Coupling

The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds to form new carbon-carbon bonds. researchgate.net This reaction is known for its high functional group tolerance and broad scope. The bromine atom in this compound makes it an effective electrophilic partner for Negishi coupling with various organozinc reagents (alkyl, vinyl, aryl, etc.). vulcanchem.comresearchgate.net

The reaction involves an oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. researchgate.net Palladium catalysts are generally preferred for their higher yields and functional group tolerance. researchgate.net The preparation of the organozinc reagent is a key step and can be generated in situ from the corresponding organohalide.

Table 3: General Conditions for Negishi Coupling of Aryl Halides

| Parameter | Condition | Source(s) |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂ | researchgate.net |

| Organometallic Reagent | R-Zn-X (where R = alkyl, aryl, vinyl) | researchgate.net |

| Solvent | THF, DMF, Dioxane | researchgate.net |

| Temperature | Room Temperature to 80 °C | researchgate.net |

Stille Coupling

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by a palladium complex. vulcanchem.comnih.gov This method is particularly useful for creating C-C bonds and is tolerant of a wide array of functional groups. This compound can serve as the halide component in this reaction. The reactivity order for the halide is typically I > OTf > Br >> Cl, making the bromo-substituent a viable reactive site. nih.gov

A variety of organostannanes (vinyl, aryl, alkynyl, etc.) can be used as coupling partners. The reaction is often carried out using a Pd(0) catalyst, such as Pd(PPh₃)₄, in a non-polar solvent like toluene or DMF. vulcanchem.comnih.gov Additives such as copper(I) salts or lithium chloride can sometimes accelerate the reaction, particularly for less reactive substrates. nih.gov

Table 4: Common Conditions for Stille Coupling of Aryl Bromides

| Parameter | Condition | Source(s) |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | nih.gov |

| Organometallic Reagent | R-Sn(Alkyl)₃ (e.g., R-SnBu₃) | vulcanchem.comnih.gov |

| Solvent | Toluene, DMF, Dioxane, THF | nih.gov |

| Additives (optional) | CuI, LiCl | nih.gov |

| Temperature | 50 °C to Reflux | nih.gov |

Reactions Involving the Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, controlled acidic conditions. organic-chemistry.org

N-Boc Deprotection Strategies

The removal of the N-Boc group from this compound regenerates the free amine, 4-bromo-3-methylaniline, which can then participate in further synthetic transformations.

The most common method for cleaving the N-Boc group is through acidolysis. organic-chemistry.orgresearchgate.net Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed for this purpose. researchgate.netrsc.org The reaction is typically performed in an organic solvent, such as dichloromethane (B109758) (DCM) for TFA or dioxane/ethyl acetate for HCl. rsc.org

The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. organic-chemistry.org The released tert-butyl cation can potentially alkylate nucleophilic functional groups present in the molecule, so scavengers are sometimes added. organic-chemistry.org The deprotection is often rapid and proceeds at or below room temperature, yielding the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).

Table 5: Conditions for Acidic N-Boc Deprotection

| Reagent | Solvent | Temperature | Notes | Source(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | High concentrations (e.g., 20-50% TFA in DCM) are common. | rsc.org |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 0 °C to Room Temp. | Typically used as a 4M solution in dioxane. | rsc.org |

| Phosphoric Acid (H₃PO₄) | Aqueous | Room Temp. | An environmentally benign alternative. | organic-chemistry.org |

Basic Deprotection (e.g., Cs₂CO₃/imidazole, NaOH)

The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is a critical step in the synthesis of various more complex molecules. While acidic conditions are common for Boc deprotection, basic conditions offer an alternative, particularly when acid-labile functional groups are present elsewhere in the molecule.

In the context of Suzuki-Miyaura cross-coupling reactions, the basic conditions employed can lead to the cleavage of the N-Boc group. For instance, the use of cesium carbonate (Cs₂CO₃) as a base in such coupling reactions has been observed to result in the deprotection of N-Boc protected indazoles. researchgate.net This suggests that similar basic conditions could be employed for the deprotection of this compound, although specific studies on this compound with Cs₂CO₃/imidazole were not found in the provided search results.

The use of sodium hydroxide (B78521) (NaOH) represents another basic deprotection strategy. While detailed protocols specifically for this compound are not prevalent, the general principle of using a strong base to hydrolyze the carbamate bond is a known, albeit less common, method for Boc group removal. The stability of the N-Boc group is generally high under basic conditions, but with sufficient activation of the amine, cleavage can occur. researchgate.net

Thermal Deprotection in Continuous Flow Systems

Thermal deprotection of N-Boc protected amines in continuous flow systems has emerged as a powerful technique, offering advantages such as the absence of acid catalysts and the potential for selective deprotection through temperature control. researchgate.netnih.govnih.gov This method has been successfully applied to a diverse range of substrates, including those with various structural moieties. vapourtec.comresearchgate.net

Research has demonstrated that thermal N-Boc deprotection can be effectively carried out in a range of solvents, with methanol and trifluoroethanol showing optimal results. researchgate.netnih.govnih.gov The process involves heating the substrate solution in a flow reactor to temperatures that can range from 150 °C to 300 °C, depending on the specific substrate and desired outcome. nih.gov A key advantage of this approach is the ability to perform sequential deprotections by carefully controlling the temperature. For example, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group. researchgate.netnih.govnih.gov

A study on the thermolytic deprotection of 26 different N-Boc compounds from a pharmaceutical library showed that 12 substrates resulted in clean deprotection (≥95% product) and another three gave ≥90% product. vapourtec.comresearchgate.net This highlights the broad applicability and efficiency of the thermal deprotection method in continuous flow. The mechanism is believed to involve a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. vapourtec.com

Selective Deprotection in the Presence of Other Labile Groups

The selective removal of the N-Boc group in the presence of other sensitive functionalities is a crucial aspect of multi-step organic synthesis. Various methods have been developed to achieve this chemoselectivity.

Iron(III) salts have been shown to be effective catalysts for the selective deprotection of N-Boc groups in N,N'-diprotected amines and amino acids. csic.esrsc.org This method is advantageous as it is practical, catalytic, and often does not require a purification step. rsc.org Notably, the N-Boc group can be selectively cleaved even in the presence of an N-Cbz group. csic.es The reaction works well for amino acids with aromatic groups, though it may fail if a free hydroxyl group is present. csic.es

Another mild and selective method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. nih.gov This procedure has been successfully applied to a variety of substrates, including those with multiple functional groups and other acid-labile groups, such as tert-butyl esters and ethers, which remain unaffected. researchgate.netnih.gov

Thermal deprotection in continuous flow systems also offers a high degree of selectivity. nih.govnih.gov By carefully controlling the reaction temperature, it is possible to selectively remove an aryl N-Boc group while leaving an alkyl N-Boc group intact. nih.govnih.gov This temperature-dependent selectivity provides a valuable tool for the synthesis of complex molecules.

Amidation Reactions of the Aniline Moiety

Following the deprotection of this compound to yield 4-bromo-3-methylaniline, the resulting free amine can undergo various amidation reactions to form a wide range of amide-containing compounds.

Formation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives

A significant application of 4-bromo-3-methylaniline is in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives. mdpi.comnih.govmdpi.com The initial amide is synthesized by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline. mdpi.com This reaction is typically carried out in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, affording the product in good yield. mdpi.com

The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can then be further functionalized through Suzuki cross-coupling reactions. mdpi.com By reacting the bromo-substituted amide with various aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (K₃PO₄), a series of arylated derivatives can be synthesized in moderate to good yields. mdpi.com These compounds have been investigated for their potential biological activities. mdpi.comnih.gov

| Reactants | Reagents/Catalysts | Product | Yield | Reference |

| Pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline | DCC, DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83% | mdpi.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | Arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | 60-85% | mdpi.com |

Mechanochemical Amidation Protocols

Mechanochemical methods, which utilize mechanical energy from ball milling to drive chemical reactions, offer a green and efficient alternative to traditional solution-based synthesis. ucm.es These protocols have been successfully applied to amidation reactions involving 4-bromo-3-methylaniline. chemrxiv.org

In a model study, the mechanochemical amide coupling of 4-(hydroxymethyl)benzoic acid and 4-bromo-3-methylaniline was investigated using various coupling reagents and liquid-assisted grinding (LAG) additives. chemrxiv.org It was found that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of ethyl acetate as a LAG solvent was a highly effective and selective system for this transformation. chemrxiv.orgresearchgate.net This approach has been utilized in the two-step mechanochemical synthesis of the anti-cancer drug imatinib. chemrxiv.org Mechanochemical amidation is advantageous due to reduced waste generation and enhanced safety profiles compared to solution-based methods. chemrxiv.org

| Coupling Reagent/Base | LAG Additive | Yield | Reference |

| TCFH/K₂HPO₄ | EtOAc | 26% | chemrxiv.org |

| COMU/K₂HPO₄ | EtOAc | 83% | chemrxiv.org |

| TCFH/NMI | None | 74% | chemrxiv.org |

Amidations with Hydroxycarboxylic Acids and Amino Acids

The amidation of 4-bromo-3-methylaniline can also be achieved with hydroxycarboxylic acids and protected amino acids, often employing mechanochemical techniques to avoid the need for protecting groups on the hydroxyl functionalities.

Research has shown that mechanochemical amide coupling using EDC as a coupling agent is tolerant of unprotected hydroxyl groups in carboxylic acids. chemrxiv.orgresearchgate.net This has been demonstrated in the reaction of 4-bromo-3-methylaniline with 4-(hydroxymethyl)benzoic acid, yielding the corresponding amide in high yield without significant side reactions involving the hydroxyl group. chemrxiv.orgresearchgate.net

Furthermore, this chemoselective amidation has been extended to N-Boc-protected amino acids with unmasked hydroxyl groups, such as serine and tyrosine. chemrxiv.orgresearchgate.net The ability to perform these couplings without protecting the hydroxyl function streamlines the synthetic process and aligns with the principles of green chemistry. The resulting amide products are obtained in good to excellent yields (76-94%). chemrxiv.orgresearchgate.net

Regioselective Functionalization at Other Positions of the Aniline Ring

The strategic functionalization of the aniline ring in this compound at positions other than the nitrogen atom is crucial for the synthesis of complex molecular architectures. This section explores advanced methodologies, including C-H activation and borylation, and examines the directing effects of the substituents that govern the regiochemical outcome of these transformations.

Direct C-H activation and subsequent borylation represent powerful tools for introducing new functional groups onto the aromatic ring of this compound. These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Iridium-catalyzed C-H activation and borylation have emerged as a prominent strategy for the regioselective functionalization of anilines. msu.edu While steric factors typically direct borylation to the less hindered positions, recent advancements have enabled a higher degree of control. For instance, the choice of the borylating agent can significantly influence the regioselectivity of the reaction. The use of bis(ethylene glycolato)diboron (B2eg2) in iridium-catalyzed reactions has been shown to favor ortho-borylation of anilines. msu.edu This selectivity is attributed to the smaller size of the ethylene (B1197577) glycolate (B3277807) (eg) ligands on the iridium catalyst, which allows for approach to the more sterically hindered ortho positions. msu.edu While this specific strategy has been demonstrated on various aniline substrates, its direct application to this compound would be expected to follow similar principles, favoring borylation at the C2 position.

In some cases, palladium-catalyzed borylation reactions can lead to unexpected side products. For example, a study on a BOC-protected aminobromoquinoline derivative found that the intended borylation reaction instead yielded a biaryl compound as the major product through a cross-coupling reaction. mdpi.comresearchgate.net This highlights the careful consideration of reaction conditions and substrate reactivity required to achieve the desired borylation.

The regiochemical outcome of functionalization reactions on the this compound ring is a consequence of the interplay between the electronic and steric effects of the N-BOC group, the bromine atom, and the methyl group.

The N-BOC group is considered an activating group, though less so than a free amino group, and is ortho-, para-directing in electrophilic aromatic substitution reactions. libretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. chemguide.co.uk However, the bulky tert-butoxycarbonyl group can sterically hinder the ortho positions (C2 and C6), potentially favoring substitution at the less hindered para position (which is already occupied by the bromine atom in this case).

The bromine atom at the C4 position is a deactivating but ortho-, para-directing group. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho to the bromine are C3 (occupied by the methyl group) and C5.

The methyl group at the C3 position is a weakly activating, ortho-, para-directing group.

Considering the combined directing effects:

The N-BOC group directs towards C2 and C6.

The bromine atom directs towards C3 (occupied) and C5.

The methyl group directs towards C2, C4 (occupied), and C6.

Therefore, for electrophilic substitution reactions, the C2, C5, and C6 positions are all activated to varying degrees. The precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile. For instance, in bromination reactions of substituted anilines, the use of N-bromosuccinimide (NBS) with an acidic resin catalyst can achieve high regioselectivity.

In the context of C-H activation and borylation, the directing effects can be more complex and are often influenced by the catalyst and ligands employed. For iridium-catalyzed borylation, while the electronic effects of the substituents play a role, the steric environment around the C-H bonds is often a dominant factor. The presence of the BOC group and the bromine atom can influence the accessibility of the adjacent C-H bonds to the bulky catalyst, thereby dictating the regioselectivity of the borylation.

Mechanistic Studies and Computational Chemistry

Reaction Mechanisms of Synthetic Transformations

The transformation of N-BOC-4-bromo-3-methylaniline often involves cross-coupling reactions at the C-Br bond, amidation involving the protected amine, and the eventual deprotection of the N-Boc group.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, such as this compound. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org The cycle begins with a coordinatively unsaturated Pd(0) species, often a monoligated L1Pd(0) complex, which is considered the most active catalytic species. acs.org

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. For aryl bromides, this oxidative addition is often the rate-determining step of the catalytic cycle. ub.educhemrxiv.org

Transmetalation : The organoboron reagent, activated by a base (e.g., K₂CO₃), transfers its organic group to the Pd(II) complex, displacing the halide. The base reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer. rsc.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.org

Studies combining experimental kinetic isotope effects (KIEs) and theoretical calculations have provided detailed transition structures for both the oxidative addition and transmetalation steps. chemrxiv.org

Table 1: Key Stages in the Suzuki-Miyaura Catalytic Cycle

| Stage | Description | Key Intermediates for this compound |

|---|---|---|

| Catalyst Activation | A Pd(0) precatalyst (e.g., Pd(PPh₃)₄) dissociates ligands to form a highly reactive, coordinatively unsaturated species like Pd(PPh₃). chemrxiv.orgnih.gov | L₁Pd(0) |

| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide. nih.gov | Aryl-Pd(II)-Br Complex |

| Transmetalation | The organic group from the activated boronic acid (boronate) replaces the bromide on the Pd(II) center. acs.orgrsc.org | Di-organo-Pd(II) Complex |

| Reductive Elimination | The two organic substituents are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. rsc.org | Pd(0) + Coupled Product |

Direct comparisons in other systems have shown that bromo derivatives are often superior to iodo-derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation side reactions. researchgate.net

KOtBu-mediated Reactions: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that can mediate a variety of coupling reactions. When used with aryl halides, its role can be more complex than simple deprotonation, often involving radical pathways. researchgate.net Some studies propose that KOtBu can initiate reactions through a single-electron transfer (SET) mechanism, converting an aryl halide into an aryl radical. acs.org In certain transformations, KOtBu is believed to have a dual role, acting as both a base and a radical initiator. nih.gov These transition-metal-free couplings are advantageous due to lower cost and environmental impact. researchgate.net

EDC-mediated Amidation: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble coupling agent used to form amide bonds between a carboxylic acid and an amine. creative-proteomics.comwikipedia.org In this context, this compound would typically act as the amine component. The mechanism proceeds in several steps:

Activation of Carboxylic Acid : EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is unstable in aqueous solutions. thermofisher.com

Nucleophilic Attack : The amine (this compound) attacks the carbonyl carbon of the O-acylisourea intermediate. wikipedia.org

Amide Bond Formation : A tetrahedral intermediate forms and subsequently collapses, yielding the stable amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct, which is water-soluble and easily removed. wikipedia.org

To improve efficiency and reduce side reactions like hydrolysis of the O-acylisourea, N-hydroxysuccinimide (NHS) is often added. NHS traps the activated carboxyl group to form a more stable NHS-ester, which then reacts cleanly with the amine. creative-proteomics.comresearchgate.net

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, valued for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. masterorganicchemistry.com

The deprotection mechanism is an acid-catalyzed elimination:

Protonation : A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group. masterorganicchemistry.comtotal-synthesis.com

Fragmentation : The protonated carbamate (B1207046) fragments. This step involves the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comacsgcipr.org

Decomposition : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine (4-bromo-3-methylaniline). masterorganicchemistry.comtotal-synthesis.com The tert-butyl cation typically deprotonates to form gaseous isobutene. total-synthesis.com

Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair. acs.org

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex mechanisms, transition states, and selectivity of reactions involving molecules like this compound.

DFT calculations have become a primary source of information regarding reaction mechanisms in organometallic chemistry. rsc.org For the Suzuki-Miyaura reaction, DFT has been used to model the entire catalytic cycle, providing Gibbs free energy profiles and characterizing the structures of intermediates and transition states. nih.govrsc.org

These calculations help to:

Validate Mechanisms : Computational results can be compared with experimental data, such as kinetic isotope effects, to validate proposed mechanistic steps. chemrxiv.orgnih.gov

Identify Rate-Determining Steps : By calculating the energy barriers for each step, DFT can identify the kinetic bottleneck of the reaction, such as the oxidative addition of the aryl bromide to the palladium catalyst. ub.edu

Analyze Ligand and Substrate Effects : DFT allows for systematic studies on how the electronic and steric properties of ligands and substrates (like the methyl and N-Boc groups on the aniline (B41778) ring) influence reaction rates and pathways. nih.gov

For a molecule like this compound, which has multiple potential reaction sites, predicting regioselectivity is crucial. While the C-Br bond is the primary site for cross-coupling, other C-H bonds could potentially be activated. Directing groups play a key role in guiding the regioselectivity of C-H functionalization reactions. rsc.org

Computational studies can be employed to understand and predict selectivity:

Regioselectivity : By calculating the activation energy barriers for reactions at different positions on the aromatic ring, DFT can predict the most favorable reaction site. For instance, in reactions involving further substitution, the directing effects of the existing bromo, methyl, and protected amino groups can be computationally modeled.

Stereoselectivity : In reactions that create chiral centers, computational models can predict the diastereoselectivity or enantioselectivity by calculating the energies of the different stereoisomeric transition states. scholaris.ca For reactions involving this compound, this could be relevant if a chiral catalyst or reagent is used. Studies on other systems have used DFT to successfully rationalize the regio- and stereochemical outcomes of cycloaddition reactions. researchgate.net

Modeling of Catalyst-Substrate Interactions

The reactivity of this compound in cross-coupling reactions, a common application for this class of compounds, is heavily influenced by its interaction with the catalyst, typically a palladium complex. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful tool to elucidate these interactions. nih.govmdpi.com

In a typical palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig coupling, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. mit.eduacs.org The N-BOC-protected amino group and the bromine substituent on the aniline ring of this compound play crucial roles in these steps.

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. The efficiency of this step is influenced by the electronic properties of the aryl halide. The methyl group at the 3-position and the N-BOC group at the 1-position of the benzene (B151609) ring are both electron-donating groups, which can increase the electron density at the carbon atom bearing the bromine, potentially slowing down the oxidative addition step compared to electron-deficient aryl halides.

Catalyst-Substrate Complex: Prior to oxidative addition, a catalyst-substrate pre-complex is formed. Modeling studies on similar N-aryl carbamates suggest that the carbamate group can interact with the metal center. scispace.com The oxygen atoms of the BOC group's carbonyl and ether functionalities can act as Lewis basic sites, potentially coordinating with the palladium catalyst. These interactions can influence the orientation of the substrate relative to the catalyst, thereby affecting the regioselectivity and efficiency of the subsequent steps.

Ligand Effects: The ligands on the palladium catalyst are critical in modulating its reactivity. Bulky electron-rich phosphine (B1218219) ligands are commonly employed in cross-coupling reactions involving aryl halides. Computational models can predict the steric and electronic effects of different ligands on the stability of the catalyst-substrate complex and the energy barriers of the transition states throughout the catalytic cycle. For a substrate like this compound, ligands that promote the formation of a monoligated palladium(0) species are often effective. acs.org

A summary of key interactions in a hypothetical palladium-catalyzed reaction is presented in the table below.

| Interaction Type | Interacting Moieties | Significance in Catalytic Cycle |

| Coordination | Palladium center and Bromine atom | Facilitates oxidative addition |

| Secondary Interaction | Palladium center and Carbonyl oxygen of BOC group | May influence substrate orientation and catalyst stability |

| Steric Hindrance | Catalyst ligands and Methyl/BOC groups | Affects the approach of the catalyst and the stability of intermediates |

| Electronic Effects | Electron-donating groups on the aryl ring and Palladium catalyst | Modulates the rate of oxidative addition and reductive elimination |

Conformational Analysis of this compound and Intermediates

The three-dimensional structure and conformational flexibility of this compound and its reaction intermediates are pivotal in determining their reactivity. Conformational analysis, aided by computational methods, reveals the preferred spatial arrangements of the molecule's functional groups.

This compound: The key rotatable bonds in this molecule are the C-N bond of the carbamate and the C-O bond of the tert-butoxy (B1229062) group. Rotation around the C-N bond determines the orientation of the BOC group relative to the aniline ring. Studies on similar N-aryl carbamates and N-Boc protected guanidines have shown that there can be significant rotational barriers, leading to distinct conformers. nih.govpsu.edu The presence of the methyl group ortho to the N-BOC group introduces steric hindrance, which will influence the preferred dihedral angle.

Computational analysis using methods like DFT can predict the relative energies of different conformers. The most stable conformer is likely one that minimizes steric clash between the bulky tert-butyl group and the methyl group on the aromatic ring. This often results in a non-planar arrangement between the carbamate and the aniline ring.

Reaction Intermediates: During a chemical transformation, such as a metal-catalyzed cross-coupling or an electrophilic aromatic substitution, the conformation of the intermediates plays a crucial role. For instance, in an ortho-lithiation reaction, the BOC group acts as a directed metalating group. The initial deprotonation would lead to an organolithium intermediate where the lithium cation is chelated by the carbonyl oxygen of the BOC group. nih.gov The conformation of this intermediate is critical for the subsequent reaction with an electrophile.

Similarly, in palladium-catalyzed reactions, the conformation of the oxidative addition product, an arylpalladium(II) complex, will be influenced by the steric and electronic properties of the this compound moiety and the ancillary ligands on the palladium. The spatial arrangement of the aryl group and the other ligands around the square-planar palladium center will dictate the feasibility and rate of the subsequent transmetalation and reductive elimination steps.

Below is a table summarizing key conformational features.

| Molecule/Intermediate | Key Rotatable Bonds | Influencing Factors | Significance |

| This compound | C(aryl)-N, N-C(O), C(O)-O | Steric hindrance (methyl and tert-butyl groups), Conjugation effects | Determines ground state reactivity and accessibility of reactive sites |

| Ortho-lithiated Intermediate | C(aryl)-N, C(O)-O | Chelation of Li+ by the carbonyl oxygen | Controls the regioselectivity of subsequent electrophilic attack |

| Arylpalladium(II) Intermediate | Pd-C(aryl), Pd-P (ligand) | Ligand bulk, Steric hindrance from substrate | Influences the rates of transmetalation and reductive elimination |

Role in Pharmaceutical Synthesis and Advanced Materials

N-BOC-4-bromo-3-methylaniline as a Pharmaceutical Building Block

The unique structural features of this compound, including a reactive bromine atom and a protected amine, position it as a key intermediate in the synthesis of a multitude of pharmaceutically relevant compounds. The tert-Butyloxycarbonyl (BOC) protecting group provides stability during certain reaction conditions and can be readily removed to allow for further functionalization, a crucial aspect in multi-step synthetic sequences.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

This compound serves as a cornerstone in the generation of diverse molecular scaffolds that are central to the development of new therapeutic agents. Its utility spans across various classes of compounds, including those with anti-cancer, anti-viral, and other biological activities.

The pyrrolidin-2-one, or γ-lactam, core is a privileged structure found in numerous biologically active compounds. While direct synthesis examples starting from this compound are not extensively detailed in the literature, analogous syntheses with structurally similar anilines provide a clear pathway for its use. For instance, 1,5-substituted pyrrolidin-2-ones have been synthesized from the reaction of donor-acceptor cyclopropanes with anilines. mdpi.com A plausible route to 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) involves the reaction of 4-bromo-3-methylaniline (B1294692) with a suitable precursor like γ-butyrolactone or its derivatives, followed by N-protection if necessary. The existence of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is confirmed in chemical databases, indicating its accessibility for further synthetic modifications. uni.lu

A general method for the synthesis of 1,5-disubstituted pyrrolidin-2-ones involves a multi-step one-pot reaction starting from donor-acceptor cyclopropanes and anilines. mdpi.com This approach highlights the versatility of using substituted anilines to create complex lactam structures.

Table 1: Plausible Synthesis of a Pyrrolidin-2-one Derivative

| Reactant A | Reactant B | Product | Significance |

| 4-Bromo-3-methylaniline | γ-Butyrolactone | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | Core structure for various CNS-active agents and other pharmaceuticals. |

Quinoline (B57606) and indazole cores are prevalent in a wide array of pharmacologically active molecules, including anti-malarial, anti-cancer, and anti-inflammatory agents.

Quinoline Derivatives: 4-Bromo-3-methylaniline is a direct precursor in the Skraup synthesis of quinolines. By reacting 4-bromo-3-methylaniline with glycerol, an oxidizing agent like nitrobenzene, and sulfuric acid, a cyclization reaction occurs to form the quinoline ring system. This method has been successfully employed to synthesize 6-bromo-7-methylquinoline. ambeed.com

Table 2: Synthesis of a Quinoline Derivative

| Starting Material | Reagents | Product |

| 4-Bromo-3-methylaniline | Glycerol, Ferric sulfate, Nitrobenzene, Sulfuric acid | 6-Bromo-7-methylquinoline |

Indazole Scaffolds: The synthesis of indazole derivatives from this compound can be envisioned through several strategic routes. A common approach involves the diazotization of the aniline (B41778) followed by an intramolecular cyclization. Alternatively, the bromine atom on the protected aniline can serve as a handle for forming the indazole ring through transition-metal-catalyzed reactions. For example, substituted 5-bromoindazoles are key intermediates that undergo Suzuki coupling reactions to build more complex structures. mdpi.com A plausible strategy would involve the transformation of the methyl and amino groups of this compound into a reactive species that can cyclize to form the indazole ring. While direct synthesis from this specific starting material is not prominently documented, methods for creating substituted indazoles from similar anilines are well-established. google.comresearchgate.net

Pyrazine (B50134) carboxamides are a class of compounds with diverse biological activities, including use as kinase inhibitors in cancer therapy. This compound is a key reactant in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. This is typically achieved through an amidation reaction between 4-bromo-3-methylaniline (which can be derived from the deprotection of the N-BOC compound) and pyrazine-2-carboxylic acid, often facilitated by a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP). ambeed.com

The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can then undergo further modifications, such as Suzuki cross-coupling reactions, where the bromine atom is replaced with various aryl or heteroaryl groups to generate a library of derivatives for biological screening. ambeed.com

Table 3: Synthesis of Pyrazine Carboxamide Derivatives

| Step | Reactants | Key Reagents/Catalysts | Product |

| 1. Amidation | 4-Bromo-3-methylaniline, Pyrazine-2-carboxylic acid | DCC, DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| 2. Suzuki Coupling | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acid | Pd(PPh₃)₄, K₃PO₄ | N-(Aryl-substituted-phenyl)pyrazine-2-carboxamides |

Peptidomimetics are compounds designed to mimic peptides but with improved stability and bioavailability. This compound serves as a valuable scaffold for creating such molecules. In the context of HIV research, small molecules that modulate the function of the viral capsid protein (CA) are of significant interest as potential antiretroviral therapies.

While direct examples using this compound are emerging, the synthesis of potent HIV capsid modulators often involves aniline derivatives. For instance, phenylalanine-containing peptidomimetics have been synthesized using building blocks like 4-methoxy-N-methylaniline, which shares structural similarities with the target compound. nih.gov The synthetic strategies often employ multi-component reactions, such as the Ugi four-component reaction, to rapidly assemble complex structures. nih.gov The bromo-substituent on the this compound scaffold provides a key site for diversification, allowing for the introduction of various groups through cross-coupling reactions to optimize binding to the HIV capsid protein.

Strategies for Incorporating this compound into Complex Molecular Architectures

The presence of the bromine atom and the protected amine group makes this compound an ideal substrate for several powerful cross-coupling reactions, enabling its integration into larger, more complex molecules.

Two of the most prominent strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly effective method for forming carbon-carbon bonds. The bromine atom of this compound can be readily coupled with a wide range of organoboron compounds (boronic acids or esters). This strategy has been successfully used to synthesize biaryl compounds and to attach the aniline moiety to other complex fragments. scholaris.cachemsrc.comnih.gov The reaction is known for its mild conditions and tolerance of various functional groups, making it a cornerstone of modern organic synthesis.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction, but it is used to form carbon-nitrogen bonds. organic-chemistry.org While in the case of this compound the nitrogen is already part of the molecule, the bromine atom can react with other amines to form more complex diaryl or aryl-alkyl amines. Conversely, after deprotection of the BOC group, the resulting 4-bromo-3-methylaniline can act as the amine partner in a Buchwald-Hartwig reaction with other aryl halides or triflates. This reaction is fundamental for the synthesis of many pharmaceuticals and materials. researchgate.net

These coupling strategies provide a robust toolbox for medicinal chemists and material scientists to incorporate the this compound unit into a vast array of molecular designs, leading to the development of novel compounds with desired properties.

Considerations for Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on efficiency, cost, safety, and environmental impact. Key considerations involve optimizing reaction pathways and integrating principles of green chemistry to ensure a sustainable manufacturing process.

Process Optimization for Efficiency and Cost-Effectiveness

Industrial synthesis of substituted anilines like this compound is pivotal for the production of numerous high-value products, including pharmaceuticals, dyes, and polymers. nih.gov An efficient and cost-effective manufacturing process is therefore paramount. A common industrial strategy for analogous compounds involves a multi-step sequence designed for high purity and yield while minimizing capital investment. google.com This typically includes:

Amine Protection: The synthesis begins with the protection of the amino group of 3-methylaniline using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-BOC-3-methylaniline. This step prevents unwanted side reactions on the nitrogen atom in subsequent steps. researchgate.net

Regioselective Bromination: The protected intermediate undergoes bromination. To achieve high regioselectivity and avoid the formation of di-brominated by-products, modern methods often employ N-bromosuccinimide (NBS) as the bromine source instead of hazardous elemental bromine. google.com

Purification: After the reaction, purification is critical to isolate the desired this compound isomer with high purity.

Process optimization focuses on several key parameters to enhance efficiency and reduce costs. Controlling the stoichiometry, for instance by using only a slight excess of the brominating agent (e.g., 1.1 equivalents), can significantly suppress over-bromination. The choice of solvent is also critical; polar aprotic solvents may be employed to favor the desired mono-bromination. Furthermore, developing one-pot or tandem reaction sequences, where multiple steps are performed in a single reactor without isolating intermediates, represents a significant advance in streamlining production and reducing waste. nih.gov Such optimized processes are convenient, reduce equipment costs, and minimize environmental pollution, making them suitable for large-scale industrial application. google.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is essential for the sustainable industrial synthesis of this compound. This involves a concerted effort to reduce waste, minimize energy consumption, and use less hazardous materials.

A primary goal of green synthesis is the reduction or elimination of volatile organic solvents. For the N-Boc protection step, protocols have been developed that operate under solvent-free conditions at ambient temperatures, utilizing catalysts like Brønsted acidic ionic liquids. researchgate.net These methods offer a greener alternative to traditional syntheses that rely on large volumes of organic solvents. researchgate.net

Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, represents a significant leap in solvent minimization. cardiff.ac.uk In the synthesis of a precursor for the drug imatinib, the related compound 4-bromo-3-methylaniline was used in a mechanochemical reaction that required only a minimal amount of ethyl acetate (B1210297) as a liquid-assisted grinding (LAG) additive. chemrxiv.orgrsc.org This approach drastically reduces solvent waste compared to conventional solution-based methodologies. chemrxiv.orgrsc.org Recently, a green synthesis for related carbamates was developed using reagents like oxone in a one-pot process, further avoiding hazardous traditional solvents. nih.gov

The development of reusable and sustainable catalysts is a cornerstone of green industrial chemistry. For the synthesis of substituted anilines, significant research has focused on heterogeneous catalysts that can be easily recovered and reused over multiple cycles, reducing both cost and metal waste. These catalysts are often based on transition metals supported on solid materials. nih.gov The reusability of these catalysts not only lowers production costs but also minimizes the environmental burden associated with catalyst synthesis and disposal.

Several types of reusable catalysts have proven effective for reactions involved in the synthesis of substituted anilines. A study on catalytic bromination of a related compound utilized Amberlyst-15, a solid acidic resin that can be filtered off and reused. Other advanced, reusable catalytic systems are summarized in the table below.

| Catalyst System | Application | Reusability | Source |

| Pd/C | Aniline Synthesis | Recyclable | bohrium.com |

| Cu(BF₄)₂/Activated Carbon | N-Arylation | Good reusability | acs.org |

| WO₃/ZrO₂ | Monoallylation of Anilines | Reusable for at least 3 cycles | rsc.org |

| AgFeO₂@CDs | Ipsohydroxylation | No significant activity loss after 5 cycles | researchgate.net |

Mechanochemical synthesis is an emerging green technology that offers a powerful alternative to traditional solvent-based methods. By using high-energy ball milling, chemical reactions are induced through mechanical force, often in the absence of any bulk solvent. cardiff.ac.ukiust.ac.ir This technique can lead to shorter reaction times, higher yields, and different product selectivities compared to solution-phase reactions. iust.ac.ir

A landmark study demonstrated the direct application of this approach using 4-bromo-3-methylaniline (the de-protected form of the target compound) in a protecting-group-free synthesis of an amide precursor to the anti-cancer drug imatinib. rsc.orgtaltech.ee This mechanochemical amide coupling was achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling reagent, showcasing an enhanced safety and sustainability profile by avoiding the need for protecting groups and large solvent volumes. chemrxiv.orgrsc.org The success of this reaction highlights the potential for mechanochemistry to create complex, high-value molecules in a more environmentally and economically efficient manner. cardiff.ac.uk

Applications in Material Science and Chemical Biology

This compound is a highly valuable intermediate, primarily because its distinct functional groups can be manipulated in subsequent synthetic steps. The Boc-protected amine is stable under many reaction conditions but can be easily removed when needed, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

This compound is classified as a specialized building block for drug discovery and is particularly relevant in advanced fields of chemical biology, such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). chemscene.com Its utility stems from its role as a precursor in the synthesis of complex bioactive molecules. For instance, the de-protected amine, 4-bromo-3-methylaniline, was utilized in the synthesis of novel biaryl amide derivatives that exhibited inhibitory activity against the hepatitis C virus (HCV). nih.gov

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for constructing the complex scaffolds of modern drugs. acs.org The Boc group plays a crucial role here, as protecting the amine functionality prevents it from poisoning the palladium catalyst during the coupling step. This dual functionality makes this compound an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. acs.org

Beyond pharmaceuticals, the principles of C-N coupling reactions for which this compound is designed are applied in materials chemistry. acs.org For example, related dialkylamines are used to prepare fluorescent materials and specialized probes for studying biological processes, such as a fluorescent probe designed to investigate proton-coupled DNA folding. acs.org The versatility of this compound ensures its continued importance as a key intermediate in the synthesis of a wide array of functional molecules for both medicine and materials science.

Synthesis of Organic Materials with Specific Properties

The structural attributes of this compound make it a valuable precursor in the field of materials science, particularly for the synthesis of organic materials with tailored optical and electronic properties. The presence of the bromo group is key to its utility, enabling its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. atomfair.com These reactions are fundamental for constructing the extended π-conjugated systems characteristic of many advanced materials.

Research has demonstrated the synthesis of novel thiophene-based imine derivatives starting from the related compound, 4-bromo-2-methylaniline. mdpi.comnih.gov These materials were investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. mdpi.com The synthetic strategy involved a Suzuki cross-coupling reaction to attach different aryl boronic acids to the brominated ring system. mdpi.comnih.gov Given its structural similarities and the reactivity of its bromo-substituent, this compound is a highly suitable building block for creating analogous NLO materials.

Furthermore, bromoaniline derivatives are instrumental in the synthesis of carbazoles. rsc.org Carbazole-based compounds are a significant class of organic materials known for their excellent thermal stability and charge-transporting properties, making them prime candidates for use in Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov The synthesis of these materials often relies on palladium-catalyzed C-N bond formation to construct the carbazole (B46965) core. acs.orguni-rostock.de The structure of this compound, with its reactive bromine site and protected amine, allows for its strategic incorporation into complex carbazole frameworks destined for use as host or emissive materials in OLED devices. atomfair.comacs.orgambeed.com

Development of Chemical Biology Probes and Tools

In the realm of chemical biology, this compound serves as a versatile intermediate for the synthesis of bioactive molecules and specialized probes designed to investigate biological systems. The development of such tools is critical for understanding disease mechanisms and for drug discovery. illinois.edu

The compound is particularly relevant for creating libraries of molecules for structure-activity relationship (SAR) studies. vulcanchem.com Kinase inhibitors, for instance, are a major class of therapeutic agents, and their synthesis often relies on building blocks containing bromo- and protected amine functionalities. acs.org These functionalities allow for the systematic modification of the inhibitor's structure to optimize its potency and selectivity. While specific literature detailing the use of this compound in a named kinase inhibitor is not prevalent, its architecture is analogous to intermediates used in the synthesis of potent inhibitors targeting enzymes like p38 MAP kinase and Bruton's tyrosine kinase (BTK). acs.orgresearchgate.net

Moreover, the development of fluorescent probes for biological imaging is another area where this compound shows significant potential. atomfair.com Bromoaniline derivatives are used to construct sophisticated fluorescent sensors, such as those based on the Si-rhodamine scaffold for live-cell imaging or Schiff base systems for detecting specific metal ions. psu.edu A recent study on VHL ligands, which are critical components of Proteolysis-Targeting Chimeras (PROTACs), reported the synthesis of tert-butyl N-((4-bromo-3-methylphenyl)methyl)carbamate, a structurally related compound, highlighting the utility of the 4-bromo-3-methylaniline core in constructing advanced chemical biology tools for targeted protein degradation. acs.org The strategic placement of the bromine atom and the protected amine in this compound allows for its incorporation into larger molecular frameworks to create probes for studying biological processes with high precision. atomfair.comillinois.edu

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used to monitor the progress of chemical reactions and to assess the purity of the resulting products.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively in organic synthesis. In the context of N-BOC-4-bromo-3-methylaniline, TLC is crucial for:

Monitoring Reaction Progress: The synthesis of this compound involves the reaction of 4-bromo-3-methylaniline (B1294692) with a BOC-protecting reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can visually track the consumption of the starting aniline (B41778) and the formation of the less polar N-BOC protected product.

Assessing Purity: A pure sample of this compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.